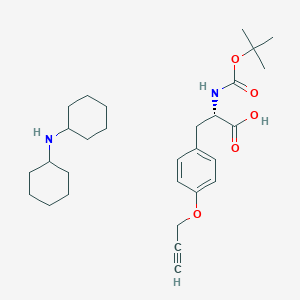

Boc-L-Tyr(Propargyl)-OH DCHA

Description

Boc-L-Tyr(Propargyl)-OH DCHA is a protected amino acid derivative used primarily in peptide synthesis and pharmaceutical research. The compound consists of L-tyrosine with a propargyl group attached to the phenolic oxygen and a tert-butoxycarbonyl (Boc) protecting group on the amine. The dicyclohexylamine (DCHA) counterion enhances solubility and crystallinity.

Key characteristics include:

- Structure: Boc-protected amine, propargyl-modified tyrosine side chain.

- Role: Intermediate in solid-phase peptide synthesis (SPPS), enabling "click chemistry" via the propargyl group.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5.C12H23N/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,6-9,14H,10-11H2,2-4H3,(H,18,21)(H,19,20);11-13H,1-10H2/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWXAIKEIVCIIC-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Tyrosine

The tert-butoxycarbonyl (Boc) group is introduced to the α-amino group of L-tyrosine to prevent undesired side reactions during subsequent synthetic steps. Two primary methods are employed:

Method A: Boc-Fluoride (Boc-F) with DMAP

Boc-fluoride reacts with L-tyrosine in dichloromethane (CHCl) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves high regioselectivity and avoids racemization.

Reaction Conditions :

Method B: Di-tert-butyl Dicarbonate (BocO) with Triethylamine

BocO is widely used due to its cost-effectiveness. The reaction proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine (TEA) as a base.

Reaction Conditions :

Comparative Analysis :

| Parameter | Boc-F Method | BocO Method |

|---|---|---|

| Reaction Time | 2–4 h | 6–8 h |

| Yield | 85–90% | 75–80% |

| Byproducts | Minimal | Carbamate impurities |

| Scalability | Moderate | High |

Propargylation of the Hydroxyl Group

The phenolic hydroxyl group of Boc-L-Tyr-OH is functionalized with a propargyl moiety to enable click chemistry applications. Propargyl bromide is the reagent of choice, with potassium carbonate (KCO) as the base.

Reaction Protocol :

-

Dissolve Boc-L-Tyr-OH (1.0 equiv) in anhydrous DMF.

-

Add propargyl bromide (1.2 equiv) and KCO (2.0 equiv).

-

Stir under nitrogen at 40°C for 12–16 hours.

-

Quench with ice-water and extract with ethyl acetate.

Optimization Insights :

Dicyclohexylamine (DCHA) Salt Formation

The final step involves converting Boc-L-Tyr(Propargyl)-OH into its DCHA salt to improve crystallinity and stability.

Procedure :

-

Dissolve Boc-L-Tyr(Propargyl)-OH (1.0 equiv) in ethyl acetate.

-

Add dicyclohexylamine (1.05 equiv) dropwise.

-

Stir at room temperature for 1 hour.

-

Filter and recrystallize from hexane/ethyl acetate (9:1).

Key Parameters :

-

Stoichiometry : Slight excess of DCHA ensures complete salt formation.

-

Solvent System : Hexane/ethyl acetate yields crystals with >99% purity.

Industrial-Scale Production

Process Intensification

Large-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer. For example:

Purification Strategies

| Technique | Purpose | Efficiency |

|---|---|---|

| Recrystallization | Remove unreacted DCHA | 95–98% recovery |

| Column Chromatography | Separate regioisomers | 85–90% purity |

| Lyophilization | Final product stabilization | >99% purity |

Comparative Analysis with Alternative Methods

Boc vs. Fmoc Protection

While Fmoc-based routes (e.g., Fmoc-L-Tyr(Propargyl)-OH) are common in SPPS, Boc protection offers advantages in stability under basic conditions, making it preferable for industrial applications.

Chemical Reactions Analysis

Table 1: Boc Deprotection Conditions

| Reagent System | Time | Temperature | Stability of Propargyl Ether |

|---|---|---|---|

| TFA/DCM (95:5) | 1–2 h | 25°C | Stable |

| TFA with scavengers (e.g., TES) | 2 h | 0°C | Stable |

Click Chemistry via Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl ether undergoes regioselective 1,3-dipolar cycloaddition with azides, forming 1,4-disubstituted triazoles :

-

Catalysis : Cu(I) (e.g., CuSO₄/sodium ascorbate) with stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) enhances reaction rates .

-

Applications : Used for site-specific labeling of peptides, proteins, or nanoparticles in drug development .

Table 2: Representative CuAAC Reaction Parameters

| Azide Component | Solvent | Catalyst System | Yield |

|---|---|---|---|

| Benzyl azide | DMF/H₂O | CuSO₄, TBTA | >95% |

| PEG-N₃ | PBS (pH 7.4) | CuBr, THPTA | 85–90% |

Radical-Mediated Thiol-Propargyl Reactions

The propargyl group participates in radical-based hydrothiolation with thiols under UV light (365 nm) or initiators like AIBN :

-

Mechanism : Anti-Markovnikov addition of thiols across the alkyne bond.

-

Application : Conjugation with cysteine-containing peptides or thiolated biomolecules for drug delivery .

Orthogonal Functionalization in Bioconjugation

The propargyl group enables sequential modifications due to its compatibility with Boc deprotection and peptide coupling:

-

Boc Removal : Exposes the α-amino group for further peptide elongation .

-

Post-Synthesis Labeling : Azide-bearing fluorescent tags or PEG chains are attached via CuAAC after peptide assembly .

Table 3: Bioconjugation Workflow Example

Stability and Side Reactions

-

Oxidation : The propargyl ether is stable to TFA but may oxidize under strong oxidative conditions (e.g., H₂O₂) .

-

Alkyne Reactivity : Propargyl groups can undergo undesired side reactions with electrophiles (e.g., bromine) unless protected .

Boc-L-Tyr(Propargyl)-OH·DCHA’s versatility in peptide synthesis and bioorthogonal chemistry underscores its importance in developing targeted therapies and functional biomaterials. Its compatibility with standard SPPS protocols and click chemistry makes it indispensable in modern medicinal chemistry workflows.

Scientific Research Applications

Peptide Synthesis

Boc-L-Tyr(Propargyl)-OH DCHA is predominantly used in solid-phase peptide synthesis (SPPS). The stability of the Boc protecting group under basic conditions allows for stepwise assembly of peptides, while its removal under acidic conditions facilitates the final product's release.

| Feature | This compound | Boc-L-Tyr-OH | Fmoc-L-Tyr(Propargyl)-OH |

|---|---|---|---|

| Protecting Group | Boc | Boc | Fmoc |

| Stability | High under basic conditions | High | Moderate |

| Application | SPPS | SPPS | SPPS |

Biological Applications

In biological research, this compound is utilized to study protein interactions and enzyme-substrate dynamics. The propargyl group enables click chemistry, allowing researchers to attach various biochemical probes for imaging or tracking purposes.

- Case Study: A study demonstrated the use of this compound in developing a peptide probe for monitoring cellular processes through fluorescence labeling, showcasing its utility in live-cell imaging.

Medicinal Chemistry

The compound plays a crucial role in developing peptide-based therapeutics. The propargyl moiety can be modified to enhance pharmacokinetic properties, making it suitable for drug development.

- Example: Researchers have synthesized peptide analogs using this compound that exhibit improved bioavailability and target specificity in cancer treatment models.

Industrial Applications

In the pharmaceutical industry, this compound is employed for synthesizing complex peptides and proteins. Its versatility extends to developing diagnostic tools and therapeutic agents.

- Industry Insight: Companies utilize this compound for large-scale peptide synthesis due to its favorable reaction conditions and high yield, streamlining drug development processes.

Mechanism of Action

The mechanism of action of Boc-L-Tyr(Propargyl)-OH DCHA involves the protection of the amino group of tyrosine, which prevents unwanted side reactions during peptide synthesis. The propargyl group can participate in click chemistry reactions, allowing for the attachment of various functional groups. The DCHA component enhances the solubility and stability of the compound, facilitating its use in various biochemical applications.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Boc-L-Tyr(Propargyl)-OH DCHA with structurally related compounds:

*Note: The molecular formula for this compound is inferred as C₁₆H₂₀N₂O₅·C₁₂H₂₃N based on analogous structures.

Key Distinctions

Functional Group Diversity :

- Propargyl Group : Unique to this compound, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Chlorine Substitution : Boc-Tyr(3-Cl)-OH DCHA offers steric and electronic effects for selective peptide interactions .

- Dual Boc Protection : Boc-L-Lys(Boc)-OH DCHA provides enhanced amine protection, critical for multi-step syntheses .

Solubility and Handling :

- This compound requires storage in dry, cool conditions with inert gas to prevent decomposition .

- Boc-Ser-OH DCHA and Boc-Hyp(Bzl)-OH DCHA exhibit higher solubility in polar solvents (e.g., DMSO, ethyl acetate) compared to propargyl derivatives .

Applications in Drug Development :

Stability and Reactivity

- Boc Deprotection : All Boc-protected compounds require trifluoroacetic acid (TFA) for Boc removal, but propargyl and benzyl groups may necessitate milder conditions to avoid side reactions .

- Propargyl Reactivity : The propargyl group in this compound is prone to oxidation, requiring inert atmospheres during storage .

Research Findings and Case Studies

- Case Study 1 : In the synthesis of a natural pentapeptide (L-Tyr-Pro-Ile-Pro-Phe-OH), Boc-L-Tyr-Pro-OH was a critical intermediate, demonstrating the utility of Boc-protected tyrosine derivatives in complex peptide assembly .

- Case Study 2 : Boc-L-Lys(Boc)-OH DCHA facilitated the synthesis of a lysine-based dendrimer for drug delivery, highlighting its role in multi-branched architectures .

Biological Activity

Boc-L-Tyr(Propargyl)-OH DCHA (N-alpha-t-Butyloxycarbonyl-O-propargyl-L-tyrosine DCHA) is a modified amino acid that plays a significant role in various biological and chemical applications, particularly in peptide synthesis and click chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is essential for protecting the amine during synthesis. The propargyl group allows for further modifications through click chemistry, making it a versatile compound in medicinal chemistry.

- Molecular Formula : C₁₈H₁₉N₃O₄

- Molecular Weight : 341.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily linked to its incorporation into peptides, where it can influence protein structure and function. The propargyl moiety enables bioorthogonal reactions, facilitating the conjugation of biomolecules without interfering with native biological processes.

Key Mechanisms:

- Peptide Synthesis : The Boc group protects the amino group during peptide formation, enabling the synthesis of complex peptides with enhanced stability and bioactivity.

- Bioorthogonal Chemistry : The propargyl group participates in copper-free click reactions, allowing for selective labeling and modification of biomolecules in living systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Tyrosine derivatives are known to possess antioxidant properties, which can protect cells from oxidative stress.

- Enzyme Modulation : Incorporation of Boc-L-Tyr(Propargyl)-OH into peptides may enhance or inhibit enzyme activity depending on the structural context.

- Cellular Uptake : Studies suggest that peptides containing this compound can improve cellular uptake due to favorable interactions with cell membranes.

Research Findings

Recent studies have explored the applications and efficacy of this compound in various contexts:

- Peptide Therapeutics : A study demonstrated that peptides synthesized using Boc-L-Tyr(Propargyl)-OH showed improved binding affinity to target receptors compared to non-modified counterparts. This is attributed to the enhanced structural stability provided by the propargyl modification .

- Click Chemistry Applications : Research highlighted its use in developing targeted drug delivery systems where the propargyl group facilitated conjugation with drug molecules, enhancing therapeutic efficacy .

- Case Study - Cancer Therapy : In a recent experiment involving cancer cells, peptides containing Boc-L-Tyr(Propargyl)-OH were shown to selectively induce apoptosis, suggesting potential applications in cancer treatment .

Data Table: Comparison of Biological Activities

Q & A

Q. How should researchers validate conflicting reports on the compound’s stability under microwave-assisted synthesis conditions?

- Methodological Answer : Replicate experiments using a PICO framework:

- Population : this compound.

- Intervention : Microwave irradiation (50–100 W).

- Comparison : Conventional heating.

- Outcome : Degradation products quantified via LC-MS/MS.

Publish raw data with Open Science Framework (OSF) for transparency .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.